3-Methylisoxazole-4-carboxylic acid physical properties
3-Methylisoxazole-4-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 3-Methylisoxazole-4-carboxylic Acid
This technical guide provides a comprehensive overview of the core physical properties of 3-Methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines key quantitative data, detailed experimental protocols for their determination, and logical workflows to ensure accurate characterization.
Core Physical and Chemical Properties
3-Methylisoxazole-4-carboxylic acid is a solid, appearing as white to cream or pale yellow crystalline powder.[1] It is a key chemical intermediate and has been identified as an impurity in some pharmaceutical compounds.[2] A summary of its fundamental properties is presented below.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₃ | [2][3][4] |
| Molecular Weight | 127.10 g/mol | [2][3][4] |
| Melting Point | 184 - 190 °C | [1][2][3] |
| Boiling Point | 303.6 ± 22.0 °C (Predicted) | [2] |
| pKa | 2.90 ± 0.25 (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO | [2] |
| Physical Form | Solid, Crystals or Crystalline Powder | [1] |
| Appearance | White to cream or pale yellow/pink | [1] |
| CAS Number | 17153-20-7 | [2][3] |
Experimental Protocols
Accurate determination of physical properties is critical for compound identification, purity assessment, and process development. The following sections detail standardized protocols for measuring the key parameters of 3-Methylisoxazole-4-carboxylic acid.
Melting Point Determination
The melting point is a crucial indicator of a crystalline solid's purity. Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.
Protocol: Capillary Method using a Melting Point Apparatus
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Sample Preparation:
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Place a small amount of dry 3-Methylisoxazole-4-carboxylic acid powder on a clean, dry surface.
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Take a glass capillary tube, sealed at one end, and press the open end into the powder.[5]
-
Gently tap the sealed end of the capillary on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[5][6]
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-
Apparatus Setup:
-
Insert the prepared capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Place a calibrated thermometer in the designated slot.
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-
Measurement:
-
Turn on the apparatus and set an initial rapid heating rate (e.g., 10°C/min) to quickly find an approximate melting range.[5]
-
Allow the apparatus to cool below the approximate range.
-
Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
-
Reduce the heating rate to a slow, controlled rate (1-2°C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.[5]
-
The melting point is reported as the range T₁ - T₂.
-
-
Purity Confirmation:
-
Perform at least two careful determinations. Consistent values indicate a reliable measurement.
-
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For carboxylic acids, this value is fundamental to understanding their behavior in different pH environments, which is critical in drug development.
Protocol: Potentiometric Titration
-
Solution Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]
-
Accurately weigh a sample of 3-Methylisoxazole-4-carboxylic acid and dissolve it in a suitable solvent (e.g., water or a co-solvent if solubility is low) to prepare a solution of known concentration (e.g., 0.01 M).
-
Prepare a standardized titrant solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).[7]
-
-
Titration Procedure:
-
Place a known volume of the acidic solution into a beaker equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[7]
-
Continue this process well past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
For higher accuracy, perform the titration multiple times and average the results.[7]
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Spectroscopic Properties
Spectroscopic data is essential for structural elucidation and confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methylisoxazole-4-carboxylic acid is expected to show characteristic absorptions for the carboxylic acid functional group.[8]
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[9]
-
C=O Stretch: A sharp, intense absorption peak should appear around 1710-1760 cm⁻¹.[9] The presence of conjugation with the isoxazole ring may shift this peak to the lower end of the range.[9]
-
C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Carboxyl Proton (-COOH): A highly deshielded singlet is expected far downfield, typically around 10-12 ppm. This signal is often broad and its chemical shift can be dependent on concentration and solvent.[10]
-
Isoxazole Proton (-CH=): A singlet corresponding to the proton on the isoxazole ring.
-
Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the isoxazole ring, expected to be further upfield.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): The carbonyl carbon is expected to appear in the deshielded region of 165-185 ppm.[9][10]
-
Isoxazole Carbons: Signals corresponding to the carbons of the isoxazole ring.
-
Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield (shielded) region of the spectrum.
-
References
- 1. 3-Methylisoxazole-4-carboxylic acid, 98+%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. 3-Methyl-4-isoxazolecarboxylic acid | 17153-20-7 [chemicalbook.com]
- 3. 3-methylisoxazole-4-carboxylic acid [stenutz.eu]
- 4. 3-Methylisoxazole-4-carboxylic acid, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. byjus.com [byjus.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
